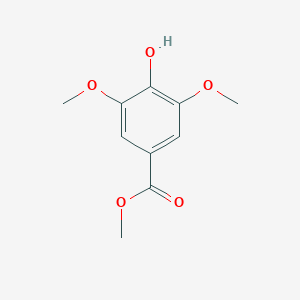
Methyl 4-hydroxy-3,5-dimethoxybenzoate
Cat. No. B155107
Key on ui cas rn:
884-35-5
M. Wt: 212.2 g/mol
InChI Key: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03991050
Procedure details


Syringic acid was esterified by the Fischer Method using concentrated sulfuric acid as catalyst and a large excess of methanol to give a nearly quantitative yield of methyl syringate, m.p. 104°-106° C. after recrystallization from isopropanol and hexane.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:15]O>S(=O)(=O)(O)O>[C:1]([O:14][CH3:15])(=[O:13])[C:2]1[CH:3]=[C:4]([O:5][CH3:6])[C:7]([OH:8])=[C:9]([O:10][CH3:11])[CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
